![molecular formula C7H8BClN2O2 B2731432 {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride CAS No. 2304635-61-6](/img/structure/B2731432.png)
{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride
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Overview
Description
“{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride” is a chemical compound with the molecular formula C7H8BClN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride” can be represented by the InChI code: 1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9) .Physical And Chemical Properties Analysis
“{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride” is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
- Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer .
- Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR1, 2, and 3. Among them, compound 4h exhibited potent FGFR inhibitory activity, with low molecular weight, making it an appealing lead compound for further optimization .
- These FGFR inhibitors hold promise for cancer therapeutics and are currently under clinical investigation .
- Compound 4h, derived from (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid hydrochloride, inhibits breast cancer cell proliferation and induces apoptosis. It also significantly reduces migration and invasion of breast cancer cells .
- TRAIL is a protein involved in apoptosis (programmed cell death). Some derivatives of this compound may sensitize cancer cells to TRAIL-induced apoptosis, potentially enhancing cancer treatment .
- In-house screening revealed that the 1H-pyrrolo[2,3-b]pyridine scaffold has high inhibition on TNIK (Traf2- and Nck-interacting kinase). Certain derivatives exhibit potent TNIK inhibition .
- Researchers continue to explore the chemical properties and biological activities of this compound. Its unique structure makes it an interesting target for drug discovery and development .
FGFR Inhibition in Cancer Therapy
Breast Cancer Treatment
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) Sensitization
Kinase Inhibition (TNIK)
Chemical Biology and Medicinal Chemistry
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-4,11-12H,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJZTAFQFTUYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)N=CC=C2)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride |
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